(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate
Description
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Properties
Molecular Formula |
C17H35NO4Si |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methoxy-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-12-11-13(22-23(9,10)17(5,6)7)14(20-8)18(12)15(19)21-16(2,3)4/h12-14H,11H2,1-10H3/t12-,13-,14?/m1/s1 |
InChI Key |
AEMNZLHYIVZDDJ-ZFXTZCCVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1CC(C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of certain functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)piperidin-4-ol
- (1S,3R,5R)-3-((tert-butyldimethylsilyl)oxy)-5-((tert-butyldiphenylsilyl)oxy)-2-methylidenecyclohexan-1-ol
Uniqueness
Compared to similar compounds, (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
